molecular formula C5H5FN2 B1271945 2-Amino-5-fluoropyridine CAS No. 21717-96-4

2-Amino-5-fluoropyridine

Cat. No.: B1271945
CAS No.: 21717-96-4
M. Wt: 112.1 g/mol
InChI Key: YJTXQLYMECWULH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

The industrial production of 2-amino-5-fluoropyridine typically involves scalable and efficient methods such as the halogen replacement reaction due to its simplicity and high yield .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-chloropyridine
  • 2-Amino-5-bromopyridine
  • 2-Amino-5-iodopyridine

Uniqueness

2-Amino-5-fluoropyridine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its halogenated analogs. The fluorine atom’s strong electron-withdrawing effect reduces the basicity of the pyridine ring, making it less reactive and more stable under various conditions .

Properties

IUPAC Name

5-fluoropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2/c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTXQLYMECWULH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20944331
Record name 5-Fluoropyridin-2(1H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20944331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21717-96-4
Record name 5-Fluoropyridin-2(1H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20944331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-fluoropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-Amino-5-fluoropyridine in pharmaceutical research?

A1: this compound is a crucial building block in synthesizing LBM415. [ [] ] LBM415 is a peptide deformylase inhibitor, a class of compounds showing promise as antibacterial agents. [ [] ]

Q2: Can you describe a novel synthesis route for this compound and its advantages?

A2: A novel synthesis route utilizes 2-aminopyridine as the starting material. [ [, ] ] This method involves nitrification, amino acetylation, reduction of nitro group, diazotization, Schiemann reaction, and hydrolysis of the acetyl group to yield this compound. [ [, ] ] Compared to previous methods, this route simplifies the process, avoids the need for synthesizing 2-chloro-5-aminopyridine, eliminates separation difficulties of intermediates, and ultimately achieves higher yield and purity of the final product. [ [, ] ]

Q3: What spectroscopic techniques are used to confirm the structure of this compound?

A3: The structure of this compound synthesized through the novel route has been verified using ¹H-NMR and IR spectroscopy. [ [, ] ]

Q4: Has this compound been used in the synthesis of any other interesting compounds besides LBM415?

A4: Yes, this compound has been used as a reactant in the synthesis of halogenated macrocycles like (FIO)3/4 and (ClIO)3/4. [ [] ] These macrocycles are studied for their potential in forming porous networks and inclusion complexes. [ [] ]

Q5: What challenges are associated with the traditional synthesis of this compound?

A5: Traditional methods often involve the use of 2-chloro-5-aminopyridine as a starting material. [ [, ] ] These methods suffer from complexities in separating intermediate products, resulting in lower overall yield and purity of the final this compound product. [ [, ] ]

Q6: What is the significance of the solvent used in the crystallization of halogenated macrocycles derived from this compound?

A6: The choice of solvent during crystallization significantly impacts the structure of halogenated macrocycles derived from this compound. [ [] ] For instance, using halogenated solvents leads to the formation of 1-D chains through halogen and hydrogen bonding interactions. [ [] ] Conversely, using Dimethyl Sulfoxide (DMSO) promotes the formation of solvent channels within the crystal structure. [ [] ]

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